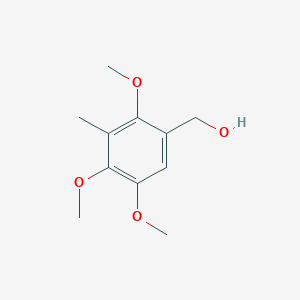![molecular formula C18H18N4O2S2 B303419 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303419.png)
5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone, also known as MTT, is a yellow-colored compound with a molecular formula of C18H16N4O2S2. It is a widely used reagent in scientific research for its ability to measure cell viability and cytotoxicity. MTT is a tetrazolium compound that is reduced to formazan by mitochondrial enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells in a sample.
作用機序
5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone is reduced to formazan by mitochondrial enzymes in living cells. The reduction reaction is catalyzed by succinate dehydrogenase and other mitochondrial enzymes. The amount of formazan produced is proportional to the number of viable cells in a sample. The formazan produced is insoluble and can be solubilized using a solvent such as dimethyl sulfoxide. The solubilized formazan can then be quantified using a spectrophotometer.
Biochemical and Physiological Effects:
5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone has no known biochemical or physiological effects on living cells. It is a non-toxic reagent that is commonly used in cell viability assays.
実験室実験の利点と制限
One of the main advantages of using 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone in cell viability assays is its high sensitivity. 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone can detect cell viability at low concentrations and is more sensitive than other tetrazolium compounds such as MTS and XTT. Additionally, 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone is relatively stable and can be stored for long periods of time. However, 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone has some limitations in lab experiments. It requires a large number of cells to produce measurable results, and the reduction reaction can be affected by various factors such as pH and temperature. Additionally, 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone is not suitable for use in certain types of cells such as red blood cells and bacteria.
将来の方向性
5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone has several potential future directions in scientific research. One area of interest is the development of new tetrazolium compounds that can be used in cell viability assays. These new compounds could have improved sensitivity and specificity compared to 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone. Another area of interest is the development of new applications for 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone, such as in the study of mitochondrial dysfunction and oxidative stress. Additionally, 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone could be used in combination with other reagents to study the effects of multiple treatments on cell viability and cytotoxicity.
合成法
5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone can be synthesized by the reaction between 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide and thionyl chloride in the presence of 2-methylimidazole. The resulting product is then treated with 2,4-pentanedione and ammonium acetate to yield 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone. The synthesis process is relatively simple and can be completed in a few steps.
科学的研究の応用
5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone is widely used in scientific research as a reagent for measuring cell viability and cytotoxicity. It is commonly used in cell proliferation assays, drug screening assays, and toxicity assays. 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone can also be used to study the effects of various treatments on cell metabolism and mitochondrial function. Additionally, 5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone can be used to evaluate the efficacy of cancer treatments and to screen for potential anticancer drugs.
特性
製品名 |
5-{3-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone |
|---|---|
分子式 |
C18H18N4O2S2 |
分子量 |
386.5 g/mol |
IUPAC名 |
(5E)-5-[[3-[(E)-(1,3-dimethyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H18N4O2S2/c1-19-13(15(23)21(3)17(19)25)9-11-6-5-7-12(8-11)10-14-16(24)22(4)18(26)20(14)2/h5-10H,1-4H3/b13-9+,14-10+ |
InChIキー |
ZBRCJQYDUQEQMG-UTLPMFLDSA-N |
異性体SMILES |
CN1/C(=C/C2=CC(=CC=C2)/C=C/3\C(=O)N(C(=S)N3C)C)/C(=O)N(C1=S)C |
SMILES |
CN1C(=CC2=CC(=CC=C2)C=C3C(=O)N(C(=S)N3C)C)C(=O)N(C1=S)C |
正規SMILES |
CN1C(=CC2=CC(=CC=C2)C=C3C(=O)N(C(=S)N3C)C)C(=O)N(C1=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S-[2-(methylanilino)-2-oxoethyl] benzenecarbothioate](/img/structure/B303336.png)
![S-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl] benzenecarbothioate](/img/structure/B303337.png)



![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)

![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)

![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)


![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)
